molecular formula C8H12NO5PS2 B587485 Proban-d6 CAS No. 1794737-40-8

Proban-d6

Cat. No.: B587485
CAS No.: 1794737-40-8
M. Wt: 303.316
InChI Key: BSBSDQUZDZXGFN-WFGJKAKNSA-N
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Description

Proban-d6, also known as O,O-(Dimethyl-d6) O-(p-Sulfamoylphenyl) Phosphorothioate, is a deuterated analog of Proban. It is a biochemical compound primarily used in proteomics research. The molecular formula of this compound is C8H6D6NO5PS2, and it has a molecular weight of 303.33 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Proban-d6 involves the incorporation of deuterium atoms into the molecular structure of Proban. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions for this compound are proprietary and not widely published. the general approach involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as its laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production process is designed to be efficient and cost-effective while maintaining high standards of quality and safety .

Chemical Reactions Analysis

Types of Reactions

Proban-d6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Proban-d6 is widely used in scientific research, particularly in the field of proteomics. Its applications include:

Mechanism of Action

The mechanism of action of Proban-d6 involves its interaction with specific molecular targets. In proteomics research, this compound is used as a labeled compound to track and study proteins. The deuterium atoms in this compound provide a distinct mass difference that can be detected using mass spectrometry. This allows researchers to study the behavior and interactions of proteins in various biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to the incorporation of deuterium atoms, which provides distinct advantages in research applications. The deuterium labeling allows for precise tracking and analysis in mass spectrometry, making it a valuable tool in proteomics and other scientific studies .

Properties

CAS No.

1794737-40-8

Molecular Formula

C8H12NO5PS2

Molecular Weight

303.316

IUPAC Name

4-[bis(trideuteriomethoxy)phosphinothioyloxy]benzenesulfonamide

InChI

InChI=1S/C8H12NO5PS2/c1-12-15(16,13-2)14-7-3-5-8(6-4-7)17(9,10)11/h3-6H,1-2H3,(H2,9,10,11)/i1D3,2D3

InChI Key

BSBSDQUZDZXGFN-WFGJKAKNSA-N

SMILES

COP(=S)(OC)OC1=CC=C(C=C1)S(=O)(=O)N

Synonyms

Phosphorothioic Acid O-[4-(Aminosulfonyl)phenyl] O,O-(Dimethyl-d6) Ester;  Phosphorothioic Acid O,O-(Dimethyl-d6) O-p-Sulfamoylphenyl Ester;  CL 26691-d6;  Cyflee-d6;  Cythioate-d6;  ENT 25640-d6;  NSC 310287-d6;  O,O-(Dimethyl-d6) O-(4-Sulfamoylphenyl) Pho

Origin of Product

United States

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